4-amino-N-propylbenzenesulfonamide
Overview
Description
4-Amino-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group and a propyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-N-propylbenzenesulfonamide can be synthesized through the reduction of 4-nitro-N-propylbenzenesulfonamide. The general procedure involves the use of tin granules and concentrated hydrochloric acid in ethanol as the reducing agents. The reaction mixture is refluxed for several hours to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced from its nitro precursor using reducing agents like tin and hydrochloric acid.
Common Reagents and Conditions
Reducing Agents: Tin granules and concentrated hydrochloric acid in ethanol are commonly used for the reduction of the nitro precursor.
Nucleophiles: Various nucleophiles can be used in substitution reactions to modify the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro precursor yields this compound, while substitution reactions can introduce different functional groups onto the benzene ring.
Scientific Research Applications
4-Amino-N-propylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Research: The compound is studied for its potential inhibitory effects on enzymes such as carbonic anhydrase, which is relevant in cancer research.
Industrial Applications: It can be used in the synthesis of other sulfonamide derivatives, which have applications in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase, an enzyme involved in regulating pH and ion balance in cells. By inhibiting this enzyme, the compound can disrupt cellular processes, leading to potential therapeutic effects in conditions like cancer .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar structure but without the propyl group.
Sulfadiazine: Another sulfonamide used in combination with other drugs for its antimicrobial properties.
Uniqueness
4-Amino-N-propylbenzenesulfonamide is unique due to the presence of both an amino group and a propyl group on the benzenesulfonamide core. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other sulfonamides .
Properties
IUPAC Name |
4-amino-N-propylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDHCXVSNZZLSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366444 | |
Record name | 4-amino-N-propylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58687-83-5 | |
Record name | 4-amino-N-propylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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